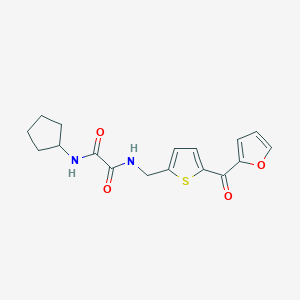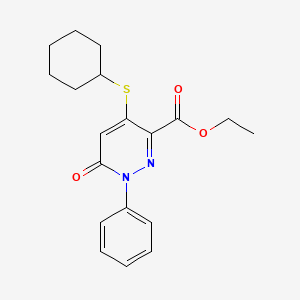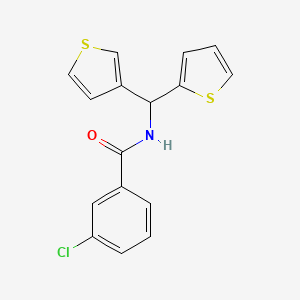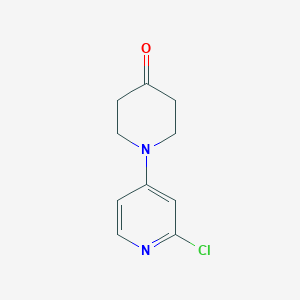
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
3,4-Difluorophenyl isocyanate may be used in the preparation of (±)- trans -4-[4-cyano-3-(trifluoromethyl)phenyl]- N -(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . The average mass is 155.102 Da and the monoisotopic mass is 155.018265 Da .Chemical Reactions Analysis
3,4-Difluorophenyl isocyanate (DFPI) is a remarkable and versatile chemical compound with broad applications in various fields. As a colorless, water-soluble, and volatile liquid, DFPI serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Physical And Chemical Properties Analysis
The density of 3,4-Difluorophenyl isocyanate is 1.2±0.1 g/cm3. Its boiling point is 186.4±30.0 °C at 760 mmHg. The vapor pressure is 0.7±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.3±3.0 kJ/mol. The flash point is 58.9±14.2 °C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Steel Protection
- Corrosion Inhibition in Acidic Media : 4H-1,2,4-triazole derivatives are effective in protecting mild steel from corrosion in hydrochloric acid. They act as mixed-type inhibitors, with effectiveness depending on the type and nature of substituents in the molecule (Bentiss et al., 2007). Similarly, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole shows high inhibition efficiency in both hydrochloric and sulfuric acids, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).
Antimicrobial Activity
- Antimicrobial Properties : Some 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus demonstrate significant inhibition of bacterial and fungal growth. These derivatives are synthesized via reactions involving 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Purohit et al., 2011).
Luminescent Properties
- Luminescent Applications : Compounds based on the 4-amino-4H-1,2,4-triazole group exhibit notable solid-state luminescent properties. The presence of various hydrogen bonds and C-H∙∙∙π interactions contributes to their luminescent characteristics, with potential applications in material science (Xi et al., 2021).
Coordination Chemistry
- Use in Coordination Chemistry : The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles has been extensively studied, revealing various coordination modes in complexes of these ligands. This research is essential for the development of new materials and chemical processes (Klingele & Brooker, 2003).
Genotoxic Impurity Analysis
- Detection of Genotoxic Impurities : Methods have been developed to quantify genotoxic impurities like 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in fluconazole samples, indicating the importance of these derivatives in ensuring drug safety (Devanna & Reddy, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUKASJJJZNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NNC2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)
![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)
![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)



